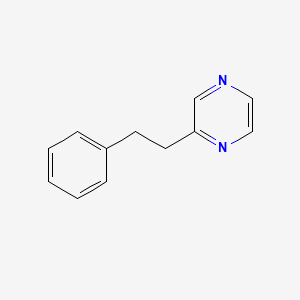

2-Phenethylpyrazine

Description

2-Phenethylpyrazine (CAS: 91391-83-2) is a pyrazine derivative characterized by a pyrazine ring substituted with a phenethyl group (-CH₂CH₂C₆H₅). Its molecular formula is C₁₂H₁₂N₂, with a molecular weight of 184.24 g/mol . Pyrazines are six-membered heterocyclic compounds containing two nitrogen atoms at the 1,4-positions, contributing to their aromaticity and diverse reactivity .

2-Phenethylpyrazine is notable for its role in flavor and fragrance industries. It is identified as a discriminant volatile compound in cocoa bean fermentation, where its concentration increases with fermentation time (48–120 hours), contributing to nutty, roasted aromas . While its biological activity is less documented compared to other pyrazine derivatives, its structural features make it a subject of interest in organic synthesis and food chemistry.

Properties

IUPAC Name |

2-(2-phenylethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,8-10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWPAMNCTNMMDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335126 | |

| Record name | 2-phenethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91391-83-2 | |

| Record name | 2-phenethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenethylpyrazine can be synthesized through various methods. One common route involves the reaction of 2-methylpyrazine with benzyl alcohol . The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of 2-Phenethylpyrazine often involves multi-step synthesis processes. These processes are optimized for large-scale production, ensuring cost-effectiveness and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Phenethylpyrazine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: The reactions of 2-Phenethylpyrazine typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Phenethylpyrazine can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

2-Phenethylpyrazine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: It is used as a flavoring agent in the food industry due to its strong odor resembling roasted peanuts

Mechanism of Action

The mechanism of action of 2-Phenethylpyrazine involves its interaction with specific molecular targets and pathways. While the exact mechanisms are still under investigation, it is believed to exert its effects through modulation of various biochemical pathways. For example, its antimicrobial activity may involve disruption of microbial cell membranes or inhibition of key enzymes .

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Pyrazine derivatives exhibit varied properties depending on substituents. Below is a detailed comparison of 2-Phenethylpyrazine with structurally or functionally related compounds.

Structural and Physicochemical Properties

Key Observations :

Key Observations :

- 2-Phenethylpyrazine is primarily used in flavor chemistry , whereas carboxamide and nitroimidazole derivatives are explored for antimicrobial and antiparasitic activities .

Biological Activity

2-Phenethylpyrazine is a compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

2-Phenethylpyrazine (C_11H_12N_2) consists of a pyrazine ring substituted with a phenethyl group. This structure contributes to its unique biological activities, including antimicrobial, anticancer, and neuroprotective effects.

Biological Activities

1. Antimicrobial Activity

Research indicates that 2-phenethylpyrazine exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, highlighting its potential as a natural preservative in food products. The minimum inhibitory concentration (MIC) values were determined for several pathogens, showcasing its broad-spectrum activity.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Candida albicans | 0.25 |

2. Anticancer Activity

2-Phenethylpyrazine has been investigated for its anticancer properties, particularly in breast and colon cancer cell lines. In vitro studies using the MTT assay revealed that it induces cytotoxicity in cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| HCT-116 (Colon Cancer) | 10.5 |

The compound's mechanism involves the induction of apoptosis and cell cycle arrest, which was confirmed through flow cytometry analyses.

3. Neuroprotective Effects

Emerging studies suggest that 2-phenethylpyrazine may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. In animal models, it has been shown to reduce oxidative stress markers and improve cognitive function.

The biological activities of 2-phenethylpyrazine can be attributed to several mechanisms:

- Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative damage in cells.

- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.

- Inhibition of Pathogen Growth : It disrupts bacterial cell membranes and inhibits biofilm formation.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Applied Microbiology evaluated the antimicrobial efficacy of 2-phenethylpyrazine in food preservation. The results showed a significant reduction in microbial load in treated samples compared to controls, suggesting its potential application as a natural preservative.

Case Study 2: Cancer Cell Line Studies

In a research article from Cancer Letters, the effects of 2-phenethylpyrazine on various cancer cell lines were assessed. The findings indicated that treatment led to a dose-dependent decrease in cell viability, with notable effects on MCF-7 and HCT-116 cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.